

Comparative Analysis of RMS5 and RMS1 Gene Functions in Strigolactone Signaling

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Compound of Interest

Compound Name: RMS5

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This guide provides a detailed comparison of the functional roles of the **RMS5** gene in pea (*Pisum sativum*) and the **RMS1** gene in rice (*Oryza sativa*). Both genes are critical components of the strigolactone signaling pathway, which governs plant architecture, particularly shoot branching. This analysis is intended for researchers and scientists working in plant biology and genetics.

Introduction to Strigolactone Signaling

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, most notably the suppression of shoot branching or tillering. The SL signaling pathway is highly conserved across the plant kingdom. Mutations in genes involved in this pathway typically result in a highly branched or bushy phenotype. **RMS5** and **RMS1** are key players in the biosynthesis and perception of the SL signal.

Functional Roles of RMS5 and RMS1

RMS5 (RAMOSUS 5) in *Pisum sativum*

RMS5 encodes a protein that is homologous to the F-box protein MAX2/ORE9 of *Arabidopsis*. F-box proteins are components of SCF ubiquitin-ligase complexes, which target specific proteins for degradation. In the SL signaling pathway, **RMS5** is a central component of the SL receptor complex. It interacts with the SL receptor D14 (DECREASED APICAL DOMINANCE 14) and the target protein D53 (DWARF 53) to mediate the degradation of D53, a repressor of

branching. The loss-of-function **rms5** mutants in pea exhibit an increased branching phenotype due to the accumulation of the D53 protein.

RMS1 (RAMOSUS 1) in *Oryza sativa*

RMS1 in rice is not the functional equivalent of **RMS5** in pea. Instead, RMS1 encodes a carlactone synthase, which is a key enzyme in the strigolactone biosynthesis pathway. Specifically, RMS1 is homologous to the Arabidopsis gene MAX3, which encodes a carotenoid cleavage dioxygenase (CCD8). This enzyme catalyzes a crucial step in the conversion of carotenoids into carlactone, a precursor for all strigolactones. Consequently, mutations in RMS1 lead to a strigolactone-deficient phenotype, characterized by increased tillering (the rice equivalent of branching).

Comparative Analysis: RMS5 vs. RMS1

The primary distinction between **RMS5** and RMS1 lies in their position within the strigolactone pathway. **RMS5** is involved in signal perception and transduction, acting downstream in the pathway, while RMS1 is essential for hormone biosynthesis, acting upstream.

Feature	RMS5 (<i>Pisum sativum</i>)	RMS1 (<i>Oryza sativa</i>)
Gene Product	F-box protein (homolog of MAX2)	Carlactone synthase (homolog of MAX3/CCD8)
Function	Component of the SL receptor complex; involved in protein degradation.	Enzyme in the SL biosynthesis pathway; produces carlactone.
Pathway Position	Downstream (Signal Perception)	Upstream (Biosynthesis)
Mutant Phenotype	Increased branching	Increased tillering (branching)
Homolog in Arabidopsis	MAX2	MAX3

This fundamental difference is highlighted by grafting experiments. When a shoot from an rms1 mutant (unable to produce SLs) is grafted onto a wild-type rootstock (which produces SLs), the wild-type phenotype is restored in the shoot. However, grafting an **rms5** mutant shoot onto a

wild-type rootstock does not rescue the mutant phenotype, as the **rms5** shoot is unable to perceive the SL signal produced by the rootstock.

Quantitative Data Summary

The following table summarizes the phenotypic data from studies on **rms5** and rms1 mutants compared to their respective wild-types (WT).

Species	Genotype	Number of Branches/Tillers (Mean \pm SE)	Reference
Pisum sativum	WT	3.5 \pm 0.3	
Pisum sativum	rms5	12.8 \pm 0.8	
Oryza sativa	WT	5.2 \pm 0.4	
Oryza sativa	rms1	25.6 \pm 1.5	

Key Experimental Protocols

Grafting Experiments

Grafting is a key technique used to determine whether a gene product acts locally or can be transported throughout the plant.

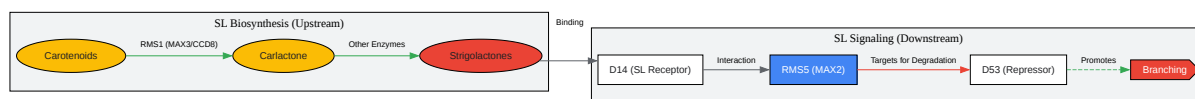
- **Plant Growth:** Pea or rice seedlings are grown under controlled conditions until they reach a suitable size for grafting.
- **Grafting Procedure:** A transverse incision is made on the stem of the rootstock plant. The shoot (scion) of another plant is cut and immediately placed onto the rootstock, ensuring vascular tissues are aligned. The graft junction is secured with parafilm or a similar material.
- **Phenotypic Analysis:** The grafted plants are grown to maturity, and the number of branches or tillers on the scion is recorded and compared between different graft combinations (e.g., rms1/WT vs. **rms5**/WT).

Strigolactone Quantification using GC-MS

This protocol is used to measure the levels of strigolactones in plant tissues.

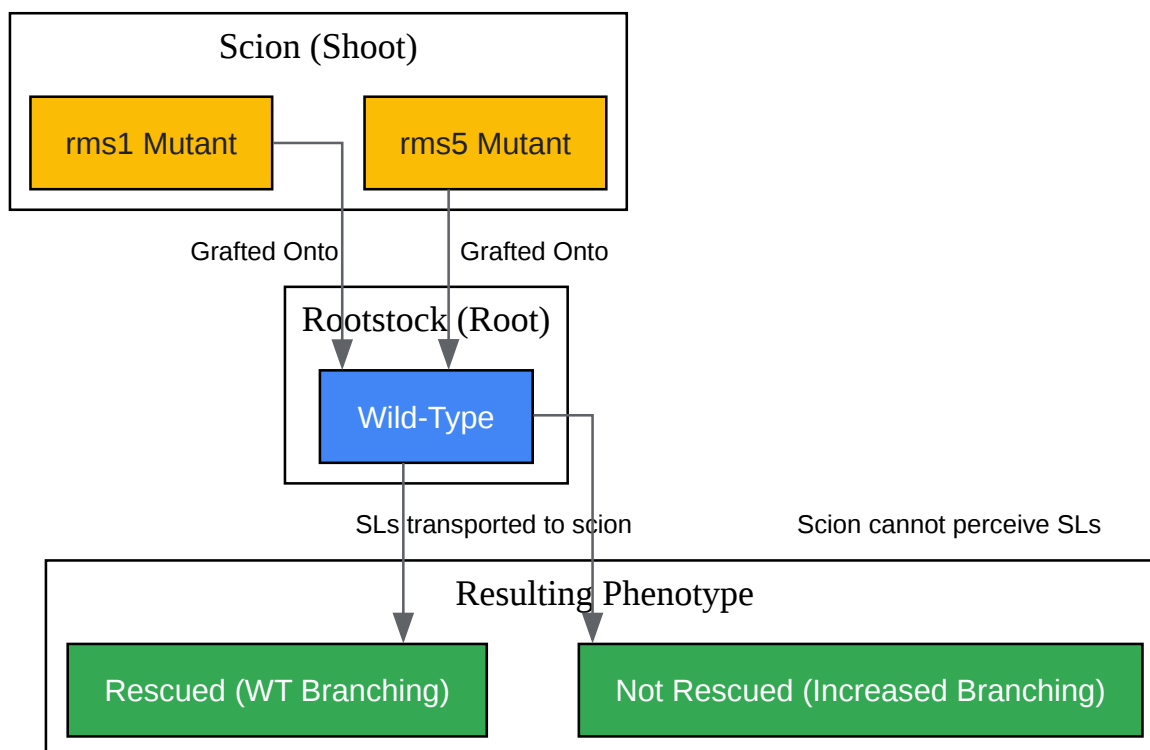
- **Extraction:** Root exudates or tissue extracts are collected and extracted with an organic solvent like ethyl acetate.
- **Purification:** The extract is purified using solid-phase extraction (SPE) cartridges to remove interfering compounds.
- **Derivatization:** The sample is derivatized to improve volatility and detection by Gas Chromatography-Mass Spectrometry (GC-MS).
- **Analysis:** The derivatized sample is injected into a GC-MS system. The amount of specific strigolactones is quantified by comparing the peak areas to those of known standards.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: The strigolactone pathway, highlighting the upstream role of RMS1 in biosynthesis and the downstream role of **RMS5** in signal perception.



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Caption: Workflow of grafting experiments to differentiate between biosynthesis (*rms1*) and signaling (*rms5*) mutants.

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